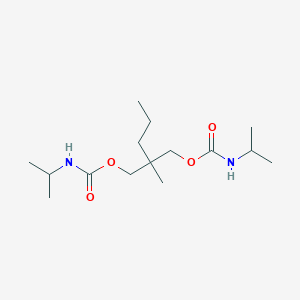

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

Overview

Description

Isopropylcarbamic Acid 2-Methyl-2-propyltrimethylene Ester is an intermediate in the synthesis of Carisoprodol.

Biological Activity

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester, commonly known as a derivative of carbamate compounds, has garnered attention for its biological activities. This compound is characterized by its complex structure and potential applications in pharmacology and toxicology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Registry Number : 78-44-4

- IUPAC Name : Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, carbamates can lead to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism underlies their therapeutic effects as well as potential toxicity.

Biological Activities

-

Neurological Effects :

- Carbamates are primarily known for their use in treating anxiety and muscle spasms. The compound's ability to enhance GABAergic activity contributes to its anxiolytic properties.

- Studies have demonstrated that carbamate derivatives can modulate neurotransmitter release and receptor activity, influencing both central and peripheral nervous system functions.

-

Toxicological Profile :

- Exposure to carbamates can lead to symptoms of toxicity due to overstimulation of cholinergic pathways. Symptoms may include muscle twitching, respiratory distress, and in severe cases, convulsions or death.

- Research indicates that the toxicity varies significantly based on the specific structure of the carbamate derivative.

Table 1: Summary of Biological Activities and Toxicity

Notable Research Insights

- A study conducted by Southern Research Institute found that certain carbamate derivatives exhibit selective inhibition of AChE, leading to enhanced muscle relaxation without significant sedation .

- Another investigation highlighted the anxiolytic effects of isopropyl carbamate derivatives in animal models, suggesting a potential pathway for developing new anxiolytic medications .

Properties

IUPAC Name |

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXSFIAPOIOUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169422 | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-14-2 | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.